molecular formula C8H19ClN2O3 B2869445 tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride CAS No. 2378503-61-6

tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride

Cat. No.: B2869445
CAS No.: 2378503-61-6
M. Wt: 226.7
InChI Key: ZWADBBYVXJJLSN-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride is an organic compound with the molecular formula C8H18N2O3·HCl. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 2-amino-3-hydroxypropyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbamates, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride involves the protection of amino groups by forming stable carbamate linkages. This prevents unwanted side reactions during synthesis and allows for selective deprotection under mild conditions. The molecular targets include amino groups in peptides and other organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride is unique due to its combination of amino and hydroxyl groups, which allows for a wide range of chemical modifications and applications. Its stability and ease of removal make it an ideal protecting group in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(2-amino-3-hydroxypropyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(12)10-4-6(9)5-11;/h6,11H,4-5,9H2,1-3H3,(H,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWADBBYVXJJLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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